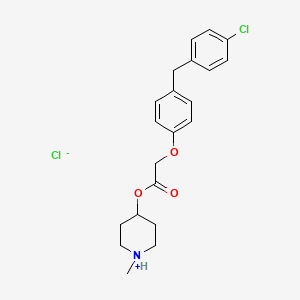
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a phenoxy group, and a piperidyl ester, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and chlorination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. The use of automated systems and high-throughput reactors enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester
- Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, 1-methyl-4-piperidyl ester, hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
57081-55-7 |
|---|---|
Formule moléculaire |
C21H25Cl2NO3 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
(1-methylpiperidin-1-ium-4-yl) 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate;chloride |
InChI |
InChI=1S/C21H24ClNO3.ClH/c1-23-12-10-20(11-13-23)26-21(24)15-25-19-8-4-17(5-9-19)14-16-2-6-18(22)7-3-16;/h2-9,20H,10-15H2,1H3;1H |
Clé InChI |
DAIHENKPNWXPEZ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCC(CC1)OC(=O)COC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
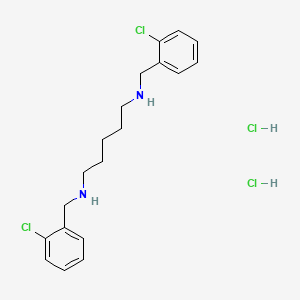
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
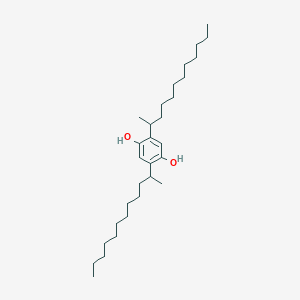
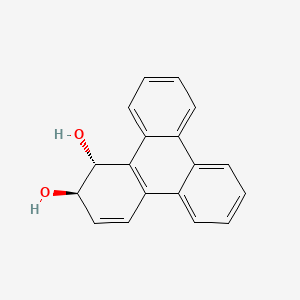
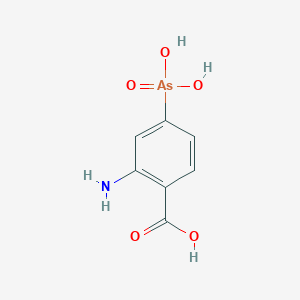
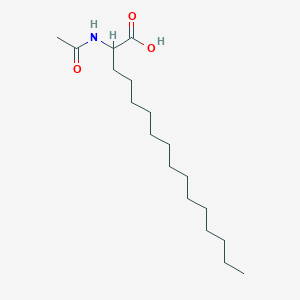
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
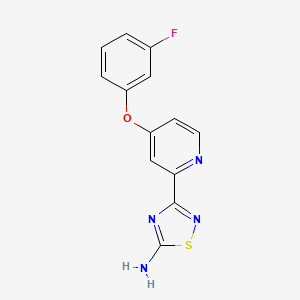
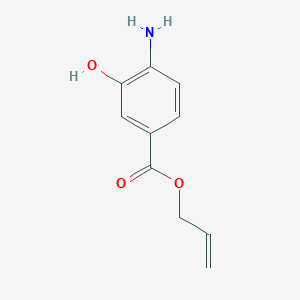
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
